Methdilazine Hydrochloride

Catalog No.
S535107
CAS No.
1229-35-2
M.F
C18H20N2S.ClH
C18H21ClN2S
M. Wt
332.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methdilazine Hydrochloride

CAS Number

1229-35-2

Product Name

Methdilazine Hydrochloride

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride

Molecular Formula

C18H20N2S.ClH
C18H21ClN2S

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H

InChI Key

IEISBKIVLDXSMZ-UHFFFAOYSA-N

SMILES

Array

solubility

50 to 100 mg/mL at 63 °F (NTP, 1992)
1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER

Synonyms

10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine Hydrochloride; Dilosyn; Disyncran; Methdilazine MonoHydrochloride; NSC 169091; Tacaryl; Tacaryl Hydrochloride;

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

The exact mass of the compound Methdilazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 63° f (ntp, 1992)1 g in 2 ml water, 2 ml alc, 6 ml chloroform, more than 10,000 ml ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methdilazine Hydrochloride is the hydrochloride salt of Methdilazine, a first-generation H1-receptor antagonist belonging to the phenothiazine class of compounds. It is primarily utilized for its antihistaminic and antipruritic properties in the symptomatic relief of urticaria and other itchy skin conditions. As a phenothiazine derivative, its pharmacological profile includes central nervous system activity, which necessitates careful consideration of its properties relative to other compounds in its class during material selection for research and formulation.

Substituting Methdilazine Hydrochloride with its free base, or with other phenothiazine antihistamines like promethazine or trimeprazine, is inadvisable for many applications due to critical differences in physicochemical and pharmacological properties. The hydrochloride salt form is specifically chosen to drastically improve aqueous solubility, a key parameter for creating stable liquid formulations for oral, topical, or parenteral use. Furthermore, minor structural variations among phenothiazine analogs lead to distinct profiles in terms of therapeutic efficacy, sedative side effects, and impact on central nervous system monoamine turnover, making them functionally non-equivalent in controlled research and clinical applications. Therefore, specifying the hydrochloride salt is a critical procurement decision for ensuring formulation compatibility and reproducible biological outcomes.

Formulation Advantage: Superior Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt form of Methdilazine offers a profound advantage in aqueous solubility compared to its free base form. Methdilazine free base is practically insoluble in water, with a reported solubility of just 0.348 mg/L. In contrast, Methdilazine Hydrochloride is characterized as water-soluble, with a 1% aqueous solution having a pH of 4.8-6, indicating its suitability for aqueous-based systems. This multi-fold increase in solubility is a critical factor for the development of liquid dosage forms.

Evidence DimensionAqueous Solubility
Target Compound DataWater soluble (sufficient to form a 1% aqueous solution)
Comparator Or BaselineMethdilazine (free base): 0.348 mg/L
Quantified Difference>10,000-fold increase in practical solubility
ConditionsStandard temperature and pressure.

This solubility difference is the primary reason to procure the hydrochloride salt for any application requiring an aqueous solution, such as oral syrups, topical gels, or injectable formulations.

Demonstrated Antipruritic Efficacy with a Favorable Side-Effect Profile vs. Trimeprazine

In a double-blind, sequential clinical trial comparing oral antipruritic drugs, Methdilazine Hydrochloride demonstrated a significant therapeutic effect in patients with chronic pruritus. Of the patients who expressed a preference, 72.7% favored Methdilazine Hydrochloride over an inert placebo. The same study evaluated Trimeprazine, another phenothiazine antihistamine, which showed a preference rate of 84.6%. However, the authors noted that Methdilazine appeared to cause less drowsiness than Trimeprazine, suggesting a potentially better-tolerated profile at the doses tested.

Evidence DimensionPatient Preference for Antipruritic Effect (vs. Placebo) & Observed Drowsiness
Target Compound Data72.7% preference rate (24 of 33 patients); Noted to cause less drowsiness
Comparator Or BaselineTrimeprazine Tartrate: 84.6% preference rate (11 of 13 patients); Implied to cause more drowsiness
Quantified DifferenceComparable high efficacy to Trimeprazine, with a qualitative advantage in sedation profile.
ConditionsDouble-blind sequential trial in patients with chronic pruritus. Methdilazine dose: up to 24 mg/day; Trimeprazine dose: up to 40 mg/day.

For applications where antipruritic efficacy is required but sedation is a limiting factor, Methdilazine Hydrochloride presents a validated alternative to other phenothiazines like Trimeprazine.

Distinct CNS Profile from Other Phenothiazines, Implying Non-Equivalent Neuropharmacology

While Methdilazine and Promethazine are both phenothiazine-class H1 antagonists, their substitution patterns imply different interactions with CNS targets. A comparative study in mice showed that Promethazine remarkably reduces dopamine turnover and increases noradrenaline turnover, effects linked to its sedative and other central actions. Although Methdilazine was not directly tested in this study, the profound and distinct neurochemical fingerprint of Promethazine highlights that structurally similar phenothiazines are not interchangeable. Such differences in monoamine system modulation can lead to significant variations in side effects and off-target activities.

Evidence DimensionEffect on Brain Monoamine Turnover (in vivo, mouse)
Target Compound DataNot directly tested, but as a distinct chemical entity, a unique profile is expected.
Comparator Or BaselinePromethazine: Remarkable reduction in dopamine turnover; significant increase in noradrenaline turnover.
Quantified DifferenceQualitative but significant difference in expected neuropharmacological profile based on class-level data.
ConditionsIn vivo analysis of monoamine turnover in mouse brain.

This evidence strongly cautions against substituting Methdilazine with other phenothiazines like Promethazine in research where off-target CNS effects could confound results or in applications where a specific side-effect profile is critical.

Development of Aqueous-Based Topical Formulations for Pruritus

The high water solubility of Methdilazine Hydrochloride makes it the required choice over the free base for formulating aqueous gels, creams, or lotions. Its clinically demonstrated antipruritic efficacy supports its use as the active pharmaceutical ingredient in research and development of novel topical treatments for itchy dermatological conditions.

Oral Formulations for Allergic Conditions Requiring a Differentiated Sedation Profile

In developing oral medications for pruritus, Methdilazine Hydrochloride is a strong candidate when a balance of efficacy and a potentially milder sedative profile is desired. Evidence from direct comparison suggests it may be better tolerated regarding drowsiness than other potent phenothiazine antipruritics like Trimeprazine, making it suitable for patient populations where alertness is a concern.

Analytical Reference Standard and Preclinical Research Tool

As a stable, microcrystalline solid, Methdilazine Hydrochloride is well-suited for use as an analytical reference standard for method development and validation. In preclinical pharmacology, its distinct profile compared to analogs like Promethazine makes it a valuable tool for dissecting the specific structure-activity relationships of phenothiazine-class compounds on H1 and other CNS receptors.

Physical Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)

Color/Form

LIGHT-TAN, CRYSTALLINE POWDER
CRYSTALS FROM ISOPROPYL ALCOHOL

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.1113975 Da

Monoisotopic Mass

332.1113975 Da

Heavy Atom Count

22

Taste

BITTER, ANESTHETIC

Odor

SLIGHT, CHARACTERISTIC

Melting Point

370 to 372 °F (NTP, 1992)
187.5-189 °C

UNII

T0GSO02UEZ

Related CAS

1982-37-2 (Parent)

Therapeutic Uses

Histamine H1 Antagonists
A PHENOTHIAZINE ANTIHISTAMINIC EFFECTIVE FOR THE SYMPTOMATIC RELIEF OF URTICARIA. IT HAS ALSO BEEN USED FOR THE THERAPY OF MIGRAINE HEADACHE.
Antihistamines are indicated in the symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines, phenothiazine-derivative; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. Methdilazine is also indicated in the treatment of pruritus associated with pityriasis rosea. /Antihistamines, phenothiazine-derivative; Included in US product labeling/
For more Therapeutic Uses (Complete) data for METHDILAZINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

1229-35-2

Absorption Distribution and Excretion

Well absorbed after oral administration. /Antihistamines, phenothiazine-derivative/
The H1 antagonists are well absorbed from the GI tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/
... H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/
H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Wikipedia

Methdilazine hydrochloride

Drug Warnings

IT SHOULD NOT BE GIVEN CONCOMITANTLY WITH OTHER PHENOTHIAZINES, ANTIHISTAMINES, OR MAO INHIBITORS.
IT IS CONTRAINDICATED IN ASTHMA, NARROW-ANGLE GLAUCOMA, AND NEWBORN INFANTS; ALSO IN ACUTELY ILL OR DEHYDRATED CHILDREN, BECAUSE OF THE GREATER SUSCEPTIBILITY TO DYSTONIAS WITH PHENOTHIAZINES.
Phenothiazines have been reported to cause jaundice and extrapyramidal symptoms in infants whose mothers received these medications during pregnancy. /Antihistamines, phenothiazine-derivative/
Small amounts of antihistamines may be distributed into breast milk; use is not recommended in nursing mothers because of the risk of adverse effects, such as unusual excitement or irritability, in infants. Antihistamines may inhibit lactation because of their anticholinergic actions. /Antihistamines, phenothiazine-derivative/
For more Drug Warnings (Complete) data for METHDILAZINE HYDROCHLORIDE (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CONDENSATION OF DIMETHYL ITACONATE WITH METHYLAMINE, REDUCTION WITH LITHIUM ALUMINUM HYDRIDE & REACTION WITH THIONYL CHLORIDE TO FORM PHENOTHIAZINE, TNEN CONDENSATION WITH 1-METHYL-3-PYRROLIDINYLMETHYL CHLORIDE USING SODIUM OR LITHIUM AMIDE AS CONDENSING AGENT /METHDILAZINE/
METHDILAZINE IS REACTED WITH AN EQUIMOLAR QUANTITY OF HYDROGEN CHLORIDE IN A NONAQUEOUS SOLVENT.
FELDKAMP, WU, US PATENT 2,945,855 (1960 TO MEAD JOHNSON).

Analytic Laboratory Methods

OFFICIAL PHENOTHIAZINE ASSAY PROCEDURES WERE IMPROVED BY MODIFYING EXTRACTION PROCEDURES. A SPECIFIC OXIDATION PROCEDURE WITH UV OR FLUORESCENCE MEASUREMENT INCLUDED FILTRATION THROUGH A CELITE COLUMN AND OXIDATION WITH PERACETIC ACID. THE ABSORBANCE AND FLUORESCENCE INTENSITY OF THE PHENOTHIAZINE SULFOXIDES FORMED REACH A MAX IN APPROX 3 MIN AND THE RATIOS OF STANDARD AND SAMPLE ABSORBANCES ARE CONSTANT FOR ABOUT 3 HR.
A COLORIMETRIC METHOD FOR THE ANALYSIS OF METHDILAZINE HYDROCHLORIDE DOSAGE FORMS WAS BASED ON THE ACID DYE TECHNIQUE WHICH FORMS A STABLE CHLOROFORM YELLOW COMPLEX WITH BROMOTHYMOL BLUE AT PH 2.8 WHICH IS QUANTITIATED AT 415 NM.

Interactions

METHDILAZINE HYDROCHLORIDE (3 MG/KG IP) POTENTIATED THE PENTOBARBITONE INDUCED HYPNOSIS IN RATS.
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines, phenothiazine-derivative/
Concurrent use /with amphetamines/ may decrease stimulant effects of amphetamines since phenothiazine derivatives produce alpha-adrenergic blockage. /Antihistamines, phenothiazine-derivative/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines, phenothiazine-derivative/
For more Interactions (Complete) data for METHDILAZINE HYDROCHLORIDE (21 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types